1-(Piperidin-4-yl)indoline-2,3-dione
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Overview
Description
1-(Piperidin-4-yl)indoline-2,3-dione is a compound that belongs to the class of indole derivatives. Indole derivatives are significant in both natural products and synthetic compounds due to their wide range of biological activities. This compound features a piperidine ring attached to an indoline-2,3-dione structure, making it a unique and versatile molecule in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(Piperidin-4-yl)indoline-2,3-dione typically involves the reaction of indoline-2,3-dione with piperidine under specific conditions. One common method includes the use of methanesulfonic acid (MsOH) as a catalyst under reflux conditions in methanol (MeOH) to yield the desired product .
Industrial Production Methods: Industrial production methods for this compound often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions: 1-(Piperidin-4-yl)indoline-2,3-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form different derivatives, depending on the reagents and conditions used.
Reduction: Reduction reactions can convert the indoline-2,3-dione moiety into other functional groups.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce various substituents onto the indoline or piperidine rings.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinone derivatives, while reduction can produce hydroxy or amino derivatives.
Scientific Research Applications
1-(Piperidin-4-yl)indoline-2,3-dione has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 1-(Piperidin-4-yl)indoline-2,3-dione involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Indoline-2,3-dione: Shares the indoline-2,3-dione core but lacks the piperidine ring.
Piperidine derivatives: Compounds like piperidine-4-carboxylic acid and piperidine-4-amine share the piperidine ring but differ in other structural aspects.
Uniqueness: 1-(Piperidin-4-yl)indoline-2,3-dione is unique due to the combination of the indoline-2,3-dione and piperidine moieties, which confer distinct chemical and biological properties. This dual functionality makes it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C13H14N2O2 |
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Molecular Weight |
230.26 g/mol |
IUPAC Name |
1-piperidin-4-ylindole-2,3-dione |
InChI |
InChI=1S/C13H14N2O2/c16-12-10-3-1-2-4-11(10)15(13(12)17)9-5-7-14-8-6-9/h1-4,9,14H,5-8H2 |
InChI Key |
QROWBBDCTRBJQM-UHFFFAOYSA-N |
Canonical SMILES |
C1CNCCC1N2C3=CC=CC=C3C(=O)C2=O |
Origin of Product |
United States |
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